

Validating the Binding Affinity of 6-Isopropylpyridin-2-amine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 6-Isopropylpyridin-2-amine

Cat. No.: B1321655

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of a series of synthesized **6-Isopropylpyridin-2-amine** analogs. The data presented herein is intended to guide structure-activity relationship (SAR) studies and support the development of potent and selective inhibitors for therapeutic applications. The analogs have been evaluated against the protein tyrosine phosphatase SHP2, a key regulator in oncogenic signaling pathways.

Comparative Analysis of Binding Affinity

The binding affinities of the **6-Isopropylpyridin-2-amine** analogs were determined using a fluorescence-based enzymatic assay. The half-maximal inhibitory concentration (IC₅₀) was calculated for each compound. The results are summarized in the table below.

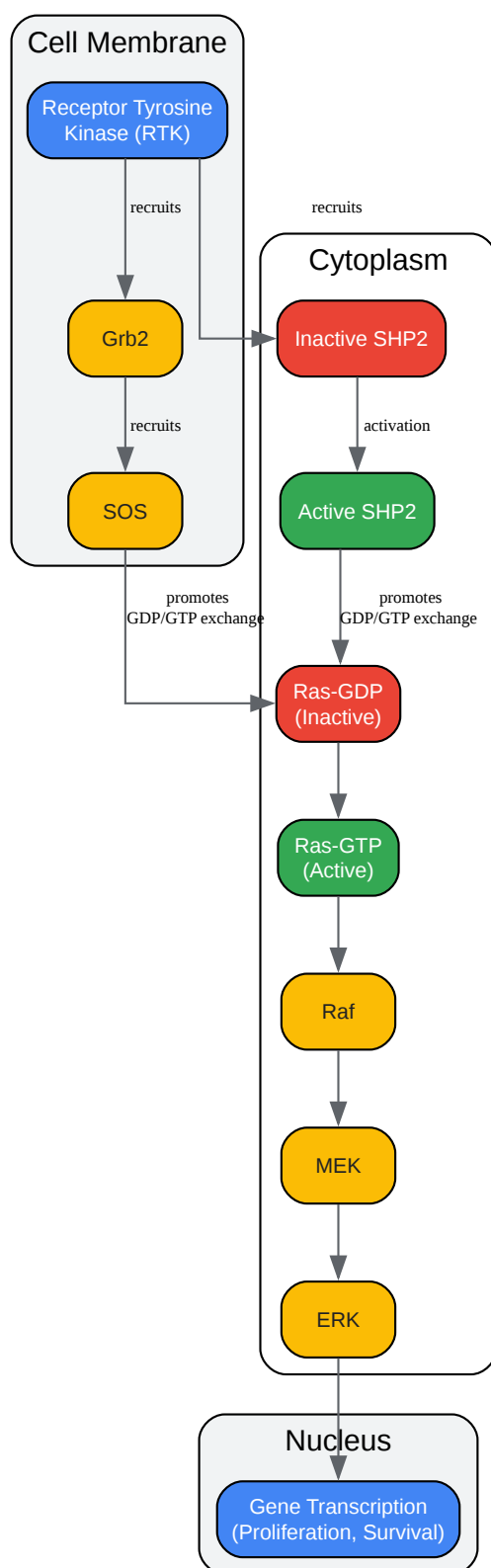
Compound ID	R1-Substituent	R2-Substituent	IC50 (nM)
6-IPPA-01	H	H	850
6-IPPA-02	F	H	420
6-IPPA-03	Cl	H	310
6-IPPA-04	CH3	H	550
6-IPPA-05	H	F	680
6-IPPA-06	H	Cl	590
6-IPPA-07	H	CH3	720
6-IPPA-08	F	F	250

Structure-Activity Relationship (SAR) Insights

The preliminary SAR from this series of analogs suggests that substitution at the R1 and R2 positions of the pyridine ring significantly influences the binding affinity for SHP2. Halogen substitutions, particularly fluorine and chlorine at the R1 position, led to a notable increase in potency compared to the unsubstituted parent compound (6-IPPA-01). The disubstituted analog with fluorine at both R1 and R2 positions (6-IPPA-08) exhibited the highest affinity in this series. Methyl substitution at either position was less favorable than halogenation.

SHP2 Signaling Pathway

The protein tyrosine phosphatase SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It is involved in the activation of the RAS-MAPK signaling cascade, which plays a central role in cell proliferation, differentiation, and survival.^[1] Dysregulation of SHP2 activity is implicated in various cancers.^{[2][3]} The following diagram illustrates the canonical SHP2 signaling pathway.

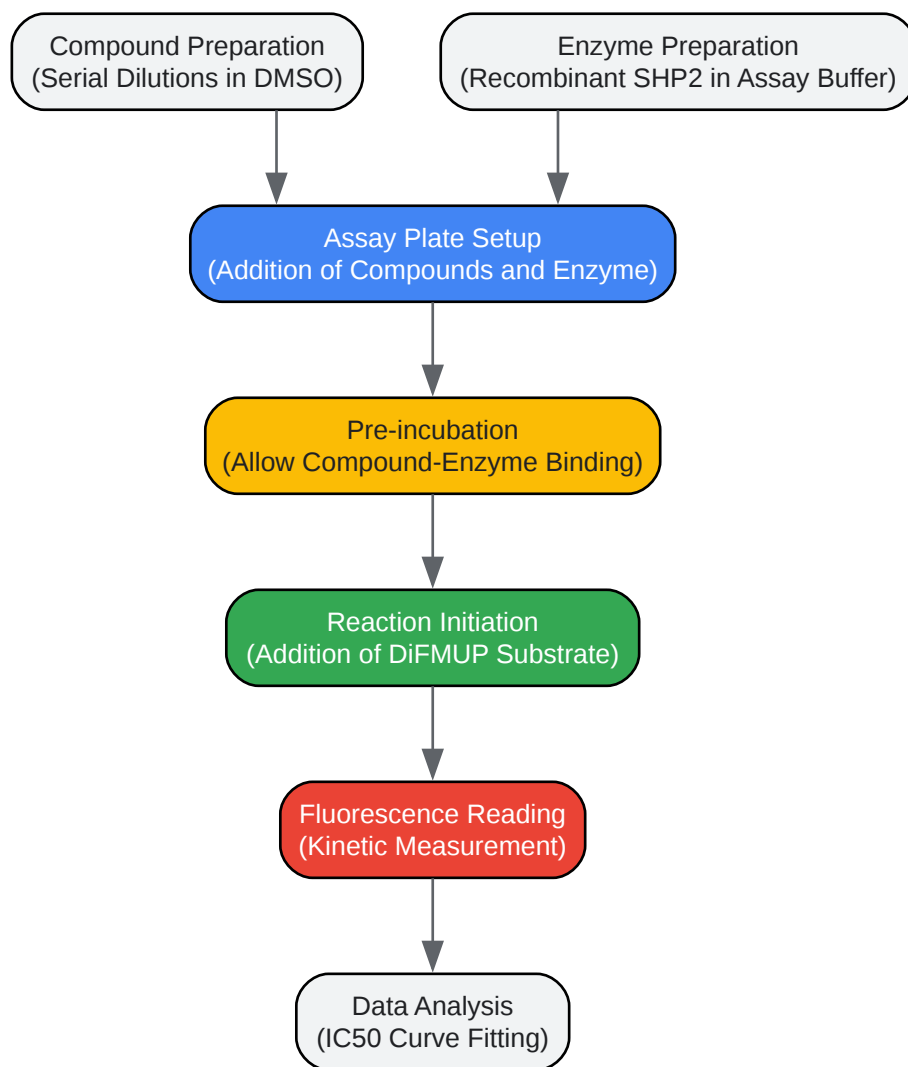


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Canonical SHP2 Signaling Pathway

Experimental Workflow for Binding Affinity Assay

The following diagram outlines the general workflow for determining the IC₅₀ values of the **6-Isopropylpyridin-2-amine** analogs against SHP2.



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References

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